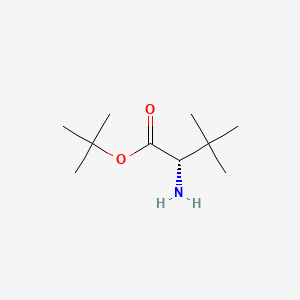

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate

説明

tert-Butyl (2S)-2-amino-3,3-dimethylbutanoate is a chiral amino acid ester characterized by a tert-butyl ester group and a stereogenic center at the C2 position (S-configuration). It is derived from L-tert-leucine, a non-proteinogenic branched-chain amino acid. This compound is widely utilized in pharmaceutical synthesis as a building block for peptidomimetics, protease inhibitors, and cannabinoid receptor modulators due to its steric bulk and enantiomeric purity . Its tert-butyl ester group enhances lipophilicity and metabolic stability compared to methyl or ethyl esters, making it valuable in drug design .

特性

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61169-85-5 | |

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Tert-butyl 3-methyl-L-valinate can be synthesized from L-valine and tert-butanol in the presence of hydrochloric acid. The reaction typically involves the esterification of L-valine with tert-butanol under acidic conditions .

Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions: Tert-butyl 3-methyl-L-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Multinuclear and intramolecular hydrogen, nonpolar solvents.

Substitution: Protonation or acid catalysts.

Major Products Formed:

科学的研究の応用

Chemistry: Tert-butyl 3-methyl-L-valinate is used as a linker in the synthesis of asymmetric molecules, particularly β-unsaturated ketones, which are crucial in medicinal chemistry .

Biology and Medicine: The compound is employed in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

作用機序

Molecular Targets and Pathways: Tert-butyl 3-methyl-L-valinate acts as a non-cleavable linker in the formation of ADCs and PROTACs. It forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen.

Mode of Action: The compound’s primary mode of action is through its role as a linker, ensuring the stability and specificity of the drug delivery system.

類似化合物との比較

Methyl (S)-2-amino-3,3-dimethylbutanoate (MDMB)

- Structure : Differs in the ester group (methyl instead of tert-butyl).

- Key Data: Property MDMB (Methyl Ester) tert-Butyl Ester Molecular Weight 145.2 g/mol 187.3 g/mol Solubility Higher polarity due to methyl Enhanced lipophilicity Stability Prone to hydrolysis Resistant to hydrolysis Pharmacological Use Intermediate in cannabinoid synthesis Used in PROTACs and VHL ligands

MDMB derivatives exhibit consistent potency across cannabinoid receptor subtypes (e.g., CB1/CB2), whereas tert-butyl analogs may confer distinct binding profiles due to steric effects .

tert-Butyl L-phenylalaninate

- Structure : Features a phenyl group instead of dimethyl substitution.

- Comparison: The phenyl group introduces aromatic interactions, enhancing binding to hydrophobic pockets in enzymes. tert-Butyl (2S)-2-amino-3,3-dimethylbutanoate’s branched aliphatic chain reduces conformational flexibility, favoring entropic gains in target binding .

Methyl (S)-2-amino-3-phenylpropanoate (MPP)

- Structure: Contains a phenylpropanoate backbone.

- Pharmacological Impact :

Physicochemical and Spectroscopic Data

- NMR Shifts: Compound ¹H NMR (δ, ppm) Key Peaks Source this compound 1.30 (s, 9H, tert-butyl), 1.41 (s, 6H, CH(CH₃)₂) MDMB Hydrochloride 3.54 (s, 3H, OCH₃), 1.35 (s, 9H, tert-butyl)

Thermal Stability :

- tert-Butyl derivatives exhibit higher thermal decomposition temperatures (~325°C) compared to methyl analogs due to increased steric protection .

生物活性

Tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is a derivative of the amino acid isoleucine, notable for its structural features that enhance biological activity. This compound has garnered attention in various fields, including pharmaceuticals and metabolic studies, due to its potential roles in protein synthesis and enzyme interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₃₁NO₂, with a molar mass of approximately 223.74 g/mol. The presence of the tert-butyl group enhances lipophilicity, which influences its solubility and permeability across biological membranes. This structural characteristic is crucial for its biological activity, particularly in metabolic pathways involving amino acids.

This compound interacts with various enzymes and transporters involved in amino acid metabolism. Its mechanism includes:

- Substrate for Enzymes : Acts as a substrate for enzymes involved in protein synthesis.

- Inhibition of Enzymes : May inhibit specific enzymes that regulate neurotransmitter synthesis, affecting neuronal signaling pathways.

- Transport Protein Interaction : Exhibits the ability to permeate biological membranes, suggesting interactions with transport proteins that facilitate amino acid uptake.

Pharmacological Applications

Research indicates that this compound could be utilized in therapeutic contexts due to its high gastrointestinal absorption and potential to influence metabolic processes. Its applications include:

- Metabolic Studies : Useful in exploring amino acid metabolism and protein synthesis within cells.

- Pharmaceutical Development : Potential candidate for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds to highlight its unique properties.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₃H₃₁NO₂ | 223.74 | Enhanced lipophilicity; significant bioactivity |

| Tert-butyl 2-amino-3-methylpentanoate hydrochloride | C₁₂H₁₉ClN₂O₂ | 223.74 | Similar structure; different biological effects |

| (S)-tert-Butyl 2-amino-3-methylbutanoate hydrochloride | C₁₂H₁₉ClN₂O₂ | 209.71 | Lacks one methyl group; altered steric properties |

This table illustrates how variations in molecular structure can significantly impact the biological properties and applications of these compounds.

Study on Metabolic Pathways

A study investigated the role of this compound in modulating amino acid metabolism. Results indicated that the compound significantly increased the uptake of essential amino acids in cultured cells, demonstrating its potential as a metabolic enhancer.

Therapeutic Applications

Another research effort focused on the therapeutic potential of this compound in treating metabolic disorders. The findings suggested that it could improve protein synthesis rates in muscle cells, which may have implications for conditions such as cachexia and sarcopenia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。